molecular formula C16H16ClN3O4S B11026097 1-(3-Chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(3-Chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B11026097
M. Wt: 381.8 g/mol
InChI Key: LWMTYQBPIIVGGV-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine , is a chemical compound with the following molecular formula:

C10H11ClN2O4S\text{C}_{10}\text{H}_{11}\text{ClN}_2\text{O}_4\text{S}C10​H11​ClN2​O4​S

and a molecular weight of approximately 296.7 g/mol . It belongs to the class of piperazine derivatives and exhibits interesting properties due to its unique structural features.

Preparation Methods

Synthetic Routes: The synthesis of 1-(3-Chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves several steps. One common synthetic route includes the reaction of 3-chloroaniline with 2-nitrobenzenesulfonyl chloride, followed by cyclization with piperazine. The detailed reaction conditions and purification methods can vary, but this approach yields the desired compound.

Industrial Production: While industrial-scale production methods may differ, the compound can be synthesized efficiently using established protocols. Researchers and manufacturers often optimize the process to achieve high yields and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The chlorine atom can be substituted with other functional groups.

    Reactivity with Nucleophiles: The piperazine ring can react with nucleophiles, allowing for further derivatization.

Common reagents include strong acids, bases, and reducing agents. The major products depend on the specific reaction conditions.

Scientific Research Applications

1-(3-Chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine finds applications in various fields:

    Medicine: It may exhibit pharmacological effects, making it relevant for drug discovery.

    Chemical Biology: Researchers use it as a probe to study biological processes.

    Industry: It serves as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 1-(3-Chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to its specific substituents, similar compounds include other piperazine derivatives with diverse functionalities.

Properties

Molecular Formula

C16H16ClN3O4S

Molecular Weight

381.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C16H16ClN3O4S/c17-13-4-3-5-14(12-13)18-8-10-19(11-9-18)25(23,24)16-7-2-1-6-15(16)20(21)22/h1-7,12H,8-11H2

InChI Key

LWMTYQBPIIVGGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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